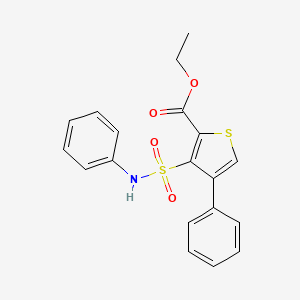![molecular formula C20H19NO4S2 B6495089 methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941978-42-3](/img/structure/B6495089.png)
methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate, or MMPTS, is a synthetic organic compound that has been studied for a variety of applications due to its unique properties. MMPTS has been found to have both biochemical and physiological effects, and has been used in various research projects and experiments.
Applications De Recherche Scientifique
MMPTS has been studied for a variety of applications due to its unique properties. It has been used in research projects and experiments related to drug delivery, as it has been found to be able to transport drugs across cell membranes. It has also been used in studies related to cancer, as it has been found to have anti-cancer properties. Additionally, it has been studied for its potential to be used as a bioactive agent in the development of new drugs.
Mécanisme D'action
MMPTS has been found to have an effect on cell membranes, allowing it to transport drugs across them. It has also been found to interact with proteins and other molecules in the cell, allowing it to affect the activity of various enzymes and other proteins. Additionally, it has been found to interact with DNA and RNA, allowing it to affect gene expression and protein synthesis.
Biochemical and Physiological Effects
MMPTS has been found to have both biochemical and physiological effects. It has been found to affect the activity of various enzymes, proteins, and other molecules in the cell. Additionally, it has been found to have anti-cancer properties, as well as to be able to transport drugs across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
MMPTS has several advantages for lab experiments. It is relatively easy to synthesize, and it is a relatively stable compound. Additionally, it has been found to have a variety of biochemical and physiological effects, making it useful for a variety of experiments. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, it has not been extensively studied, so there is still much to be learned about its effects and potential applications.
Orientations Futures
MMPTS has potential for a variety of applications due to its unique properties. One potential future direction for research is to further explore its ability to transport drugs across cell membranes, as this could be useful for drug delivery applications. Additionally, further research could be done to explore its potential to be used as a bioactive agent in the development of new drugs. Additionally, further research could be done to explore its potential anti-cancer properties, as this could lead to the development of new treatments for cancer. Finally, further research could be done to explore its potential to interact with DNA and RNA, as this could lead to the development of new treatments for genetic diseases.
Méthodes De Synthèse
MMPTS is synthesized through a multi-step process. The first step involves the reaction of 4-methylphenylsulfonyl chloride with 3-methylphenylthiophene-2-carboxylic acid in the presence of anhydrous sodium acetate. This reaction produces methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate. The second step involves the reaction of the resulting product with sodium hydroxide to form the desired compound.
Propriétés
IUPAC Name |
methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-13-7-9-15(10-8-13)17-12-26-18(20(22)25-3)19(17)27(23,24)21-16-6-4-5-14(2)11-16/h4-12,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWVNQKVWRUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC(=C3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495014.png)
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6495021.png)
![4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B6495029.png)

![ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495044.png)
![methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6495059.png)
![1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6495063.png)
![4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B6495072.png)
![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495081.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495085.png)
![methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495095.png)

![methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6495109.png)
![methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495110.png)